Acetic acid, amino(diethoxyphosphinyl)-, methyl ester

Overview

Description

Methyl 2-amino-2-(diethoxyphosphoryl)acetate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is known for its applications in synthetic chemistry, particularly in the preparation of allylic fluorides and regioselective Diels-Alder reactions . The compound has the molecular formula C7H15NO5P and a molecular weight of 225.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(diethoxyphosphoryl)acetate can be synthesized through various methods. . The reaction conditions typically include:

Temperature: Room temperature to 50°C

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Catalyst: Base such as triethylamine or sodium hydride

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(diethoxyphosphoryl)acetate undergoes several types of chemical reactions, including:

Oxidation: Can be oxidized to form phosphonate esters.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include phosphonate esters, phosphine derivatives, and substituted amino phosphonates .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₁₆NO₅P

- Molecular Weight : 197.18 g/mol

- CAS Number : 50917-77-6

The compound features a phosphinyl group that enhances its reactivity and interaction with biological systems. Its structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.

Chemical Synthesis

Acetic acid, amino(diethoxyphosphinyl)-, methyl ester serves as a valuable intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it useful in the preparation of phosphonates and other phosphorous-containing derivatives. These derivatives are often employed in the synthesis of pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that phosphorous-containing compounds can possess antimicrobial activity. This compound has been tested against various bacterial strains, indicating potential use in developing new antibiotics.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This property can be harnessed for therapeutic applications, particularly in diseases where enzyme regulation is crucial.

Pharmacological Applications

The pharmacological implications of this compound are broad:

- Anti-Cancer Research : Some studies suggest that compounds with phosphorous moieties can influence cancer cell proliferation and apoptosis. This compound is being explored for its potential anti-cancer properties through mechanisms such as inducing cell cycle arrest or promoting apoptosis in tumor cells.

- Neuroprotective Effects : Preliminary research indicates that this compound might offer neuroprotective benefits. It could be investigated for its ability to mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed its efficacy against several gram-positive and gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use as an alternative antimicrobial agent.

Case Study 2: Enzyme Inhibition

In vitro assays showed that this compound inhibited the activity of certain enzymes linked to metabolic disorders. This inhibition was dose-dependent and highlighted the compound's potential for therapeutic applications in managing conditions like diabetes and obesity.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(diethoxyphosphoryl)acetate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(diethoxyphosphoryl)acetate: Similar structure but lacks the amino group.

Methyl 2-(dimethoxyphosphoryl)acetate: Contains methoxy groups instead of ethoxy groups.

Methyl 2-(2-chlorophenyl)acetate: Contains a chlorophenyl group instead of a phosphoryl group.

Uniqueness

Methyl 2-amino-2-(diethoxyphosphoryl)acetate is unique due to the presence of both an amino group and a diethoxyphosphoryl group. This combination allows it to participate in a variety of chemical reactions and makes it a versatile reagent in synthetic chemistry .

Biological Activity

Acetic acid, amino(diethoxyphosphinyl)-, methyl ester, often referred to as a phosphonic acid derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes an acetic acid moiety and a diethoxyphosphinyl group. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agriculture.

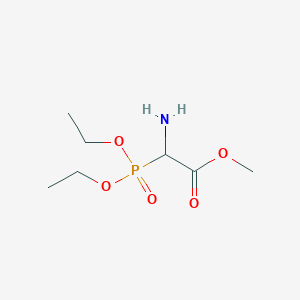

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of both an amino group and a phosphonic acid derivative, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. Its phosphonic acid group is known for inhibiting enzymes involved in metabolic processes, particularly those related to nucleotide synthesis and signal transduction pathways.

Biological Activity Overview

-

Antimicrobial Activity :

- Studies have shown that phosphonic acid derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

-

Anticancer Properties :

- Research indicates that compounds similar to this compound can induce apoptosis in cancer cells. This is likely due to their ability to inhibit specific kinases involved in cell proliferation and survival.

-

Neuroprotective Effects :

- There is emerging evidence that phosphonic acid derivatives may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Reduction of oxidative stress |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of several phosphonic acid derivatives demonstrated that this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, suggesting a strong potential for development as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human breast cancer cell lines showed that treatment with this compound led to a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, highlighting the compound's potential as an anticancer therapeutic.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of phosphonic acid derivatives. Modifications to the diethoxyphosphinyl group have been shown to enhance biological activity significantly. For example:

- Substituting the ethoxy groups with longer alkyl chains increased lipophilicity and improved cellular uptake.

- The introduction of additional functional groups has been correlated with increased potency against specific cancer cell lines.

Properties

IUPAC Name |

methyl 2-amino-2-diethoxyphosphorylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO5P/c1-4-12-14(10,13-5-2)6(8)7(9)11-3/h6H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDHWNIHAWQDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C(=O)OC)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463393 | |

| Record name | Acetic acid, amino(diethoxyphosphinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50917-77-6 | |

| Record name | Acetic acid, amino(diethoxyphosphinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.